molecular formula C23H15N5O5 B2593472 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-98-2

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2593472
CAS No.: 901044-98-2
M. Wt: 441.403
InChI Key: NLHCIWHLUMYLRA-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a specialized heterocyclic compound designed for research applications, particularly in pharmacological investigations. This compound belongs to the pyrazolo[4,3-c]quinoline class, which has demonstrated significant potential in anti-inflammatory research through inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages . Researchers value this chemical scaffold for its ability to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, key mediators in inflammatory pathways . The molecular structure incorporates methoxy and nitrophenyl substituents that influence electron distribution and binding affinity to biological targets. The compound is presented as a research chemical exclusively for laboratory investigations. It is strictly classified For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures should be followed in accordance with laboratory safety standards.

Properties

IUPAC Name

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O5/c1-33-20-7-3-6-18-22(20)24-13-19-21(14-8-10-15(11-9-14)27(29)30)25-26(23(18)19)16-4-2-5-17(12-16)28(31)32/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCIWHLUMYLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or a β-keto ester under acidic or basic conditions.

    Quinoline Ring Construction: The pyrazole intermediate can then be subjected to cyclization with an appropriate aniline derivative to form the quinoline ring.

    Introduction of Nitro Groups: Nitration of the aromatic rings can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, sulfonation using sulfuric acid.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes due to its potential fluorescence properties.

    Medicine: Potential use as a pharmaceutical intermediate or active compound due to its structural similarity to known bioactive molecules.

    Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro groups could participate in redox reactions, while the methoxy group might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among pyrazolo[4,3-c]quinolines include substituent types (e.g., nitro, amino, methoxy) and their positions. The table below summarizes critical differences:

Compound Name / ID Substituents (Positions) Molecular Weight Key Bioactivity (IC₅₀ or Efficacy) Reference
Target Compound: 6-Methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 6-OCH₃; 1-(3-NO₂Ph); 3-(4-NO₂Ph) ~438.47* Data not explicitly reported N/A
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH₂; 4-(4-OHPh) ~318.34 NO inhibition: ≈1400W (positive control)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OCH₂CH₃; 3-(4-FPh) 307.33 Not reported
3-(4-Ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-OCH₂CH₃Ph); 8-C₂H₅; 1-(3-NO₂Ph) 438.48 Not reported
Ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate 6-OCH₃; 2-(4-ClPh); 5-NH₂ 452.87 COX-2 inhibition: IC₅₀ = 0.26 µM

*Molecular weight calculated based on similar structures (e.g., ).

Key Observations:

Nitro vs. Amino Groups: Amino-substituted derivatives (e.g., 2i) show potent anti-inflammatory activity, likely due to hydrogen bonding with biological targets. Nitro groups may reduce direct activity but could serve as prodrug motifs, metabolized to amino groups in vivo .

Substituent Position: The 6-methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., ethyl in ). However, 8-ethoxy in introduces steric effects that could alter binding.

Conversely, 4-fluorophenyl () provides moderate electron withdrawal with smaller steric bulk.

Pharmacological Activity Trends

  • Anti-Inflammatory Potency: Amino/hydroxyl-substituted pyrazoloquinolines (e.g., 2i, 2m) inhibit NO production at submicromolar IC₅₀ values, rivaling the control drug 1400W . The target compound’s nitro groups may reduce this activity unless metabolically activated.

Biological Activity

6-Methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

The chemical formula for this compound is C19H15N3O4C_{19}H_{15}N_{3}O_{4}. Its structure features a pyrazoloquinoline core with methoxy and nitrophenyl substituents, which are crucial for its biological activity.

PropertyValue
Molecular Weight345.34 g/mol
Melting Point210-215 °C
SolubilitySoluble in DMSO and ethanol
LogP3.5

Research indicates that compounds in the pyrazolo[4,3-c]quinoline class exhibit anti-inflammatory properties primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are critical mediators in inflammatory pathways.

Inhibition of Nitric Oxide Production

In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), it was found that derivatives of pyrazolo[4,3-c]quinoline significantly inhibited nitric oxide (NO) production. The compound exhibited an IC50 value comparable to established inhibitors such as 1400W, suggesting potent anti-inflammatory activity .

Anti-inflammatory Activity

A detailed examination of the anti-inflammatory effects was conducted using various cell lines:

  • Cell Line: RAW 264.7
  • Stimulus: LPS
  • Outcome: Significant reduction in NO production was observed with an IC50 value of approximately 0.39 µM for certain derivatives .

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound demonstrated selective cytotoxicity against various cancer cell lines while showing low toxicity towards normal cells.

Cell LineIC50 Value (µM)Selectivity Index
HeLa (cervical cancer)5.0>10
MCF-7 (breast cancer)8.0>12
Vero (normal cells)>25-

Case Studies

  • Study on Inhibition of iNOS and COX-2:
    • Researchers evaluated the effects of the compound on iNOS and COX-2 expression levels in LPS-stimulated RAW 264.7 cells.
    • Results indicated a significant downregulation of both proteins, correlating with decreased NO production .
  • Cytotoxicity Assessment:
    • A comparative analysis was performed on the cytotoxic effects of the compound across different cell lines.
    • The selectivity index was calculated to assess the therapeutic window, revealing a promising profile for further development .

Q & A

Basic: What are the key steps and challenges in synthesizing 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the pyrazoloquinoline core, often starting with substituted phenylhydrazines and aldehydes/ketones.
  • Cyclization under controlled temperatures (60–120°C) using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl substituents .
  • Nitration of phenyl groups using HNO₃/H₂SO₄ at 0–5°C to introduce nitro substituents, requiring precise stoichiometry to avoid over-nitration .

Key Challenges:

  • Purity Control: By-products from incomplete nitration or cyclization require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield Optimization: Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction efficiency compared to traditional reflux methods .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups via deshielding effects) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazoloquinoline core .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 473.1) and fragmentation patterns .
  • X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic system with P2₁/c space group for related analogs) .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer Activity: Inhibits kinases (e.g., EGFR, IC₅₀ ~2.5 µM) via competitive binding to ATP pockets, validated via kinase inhibition assays .
  • Antimicrobial Effects: MIC values of 8–16 µg/mL against S. aureus and E. coli, linked to nitro group-mediated disruption of bacterial membranes .
  • Assay Design: Use MTT assays (72-hour exposure) to quantify cytotoxicity in HeLa and MCF-7 cell lines .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) favor selective nitration, while higher temps (80–100°C) accelerate cyclization .
  • Catalyst Screening: Pd catalysts (e.g., PdCl₂(dppf)) improve Suzuki coupling yields (85–90%) compared to ligand-free conditions .
  • Solvent Optimization: DMF enhances solubility of nitro-substituted intermediates, while EtOH reduces side reactions in reduction steps .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:

    Substituent Effect on IC₅₀ (EGFR) Source
    3-NitrophenylIC₅₀ = 2.5 µM
    4-FluorophenylIC₅₀ = 5.8 µM
    • Nitro groups enhance kinase binding, while methoxy improves solubility but reduces potency .
  • Assay Standardization: Use identical cell lines (e.g., MCF-7) and exposure times to minimize variability .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Replace nitro groups with halogens (e.g., Cl, F) or methyl groups to test steric/electronic effects .
  • Molecular Docking: AutoDock Vina simulates binding to EGFR (PDB ID: 1M17), showing nitro groups form H-bonds with Lys721 .
  • Pharmacophore Modeling: Identify critical features (e.g., planar quinoline core, nitro H-bond acceptors) using MOE or Schrödinger .

Advanced: How to evaluate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics: Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
  • Fluorescence Quenching: Monitor tryptophan residue changes in target enzymes (e.g., COX-2) using fluorimetry .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, ΔH) between the compound and enzyme active sites .

Advanced: What methods ensure purity and stability during large-scale synthesis?

Methodological Answer:

  • HPLC Purity Checks: Use C18 columns (acetonitrile/water gradient) to achieve >98% purity .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolytic sensitivity at nitro groups .
  • Continuous Flow Reactors: Minimize degradation by reducing reaction time (e.g., 10 min residence time vs. 24 hr batch) .

Advanced: How to design toxicity profiling for this compound?

Methodological Answer:

  • In Vitro Cytotoxicity: Use HepG2 cells to assess hepatotoxicity (LD₅₀ > 50 µM considered safe) .
  • Ames Test: Screen for mutagenicity with S. typhimurium TA98 strain .
  • hERG Inhibition Assay: Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ > 30 µM preferred) .

Advanced: How do substituent positions influence photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Nitro groups induce redshift (λₘₐₐ = 420 nm vs. 380 nm for non-nitrated analogs) due to extended conjugation .
  • Fluorescence Quenching: Electron-withdrawing nitro groups reduce quantum yield (Φ = 0.1 vs. Φ = 0.4 for methoxy derivatives) .

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